4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride
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Overview
Description
“4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375258-82-3 . It has a molecular weight of 193.65 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7NO2S.ClH/c7-2-4-1-5 (6 (8)9)10-3-4;/h1,3H,2,7H2, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, thiophene derivatives are known to be involved in various types of reactions. For instance, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 193.65 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethylenedioxythiophene Functionalization: The study by Zhang et al. (2014) demonstrates the functionalization of ethylenedioxythiophene with tetrathiafulvalene, showcasing selective esterification processes involving thiophene derivatives (Zhang et al., 2014).
- Synthesis of Dichlorothiophene Carboxylic Acid: Wang et al. (2014) describe a process for synthesizing 4,5-Dichlorothiophene-2-Carboxylic acid from thiophene-2-carboxylic acid, highlighting the application of thiophene derivatives in chemical synthesis (Wang et al., 2014).
- Acylation of Thiophenes: The reaction of thiophene derivatives with N-(hydroxymethyl)chloroacetamide, as investigated by Gol'dfarb et al. (1986), leads to the formation of acylamino methyl derivatives, important in the study of thiophene chemistry (Gol'dfarb et al., 1986).
Polymerization and Material Science
- Polyacetylenes with Amino Groups: Yashima et al. (1997) synthesized phenylacetylenes bearing various amino groups, including aminomethyl, demonstrating their potential application in material science and chirality assignment of acids (Yashima et al., 1997).
Optical and Fluorescence Properties
- Optical Properties of Thiophene Derivatives: Bogza et al. (2018) explored the synthesis of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to thieno[3,2-c]quinoline derivatives. Their study provides insights into the moderate to high fluorescence quantum yields of these compounds, highlighting their potential use in applications like invisible ink dyes (Bogza et al., 2018).
Application in Antimicrobial Studies
- Antimicrobial Activity of Thiophene Derivatives: A study by Arora et al. (2013) on Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes highlights the antimicrobial potential of thiophene derivatives, demonstrating their relevance in pharmacological research (Arora et al., 2013).
Genotoxic and Carcinogenic Potentials
- Genotoxicity and Carcinogenicity of Thiophene Derivatives: Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives using in vitro and in silico methodologies. Their research provides valuable insights into the safety profile of thiophene derivatives (Lepailleur et al., 2014).
Synthesis of Spiro Pyrazolethieno and Pyrimidinethieno Derivatives
- Biological Activities of Spiro Derivatives: The synthesis of novel spiro pyrazolethieno and pyrimidinethieno derivatives by Faty et al. (2010) demonstrates the potential of thiophene derivatives in the development of compounds with antimicrobial activities (Faty et al., 2010).
Safety and Hazards
Future Directions
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it is likely that future research will continue to explore the synthesis and applications of compounds like “4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride”.
Properties
IUPAC Name |
4-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c7-2-4-1-5(6(8)9)10-3-4;/h1,3H,2,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBSQRARVRKLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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